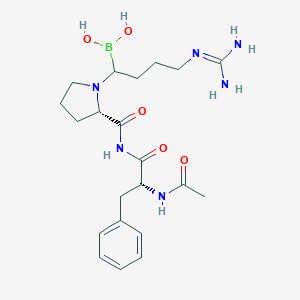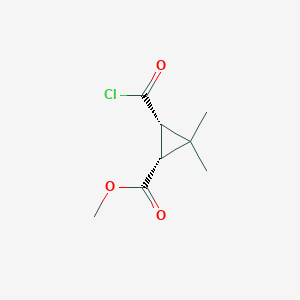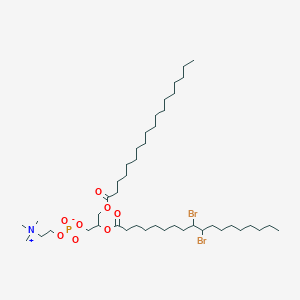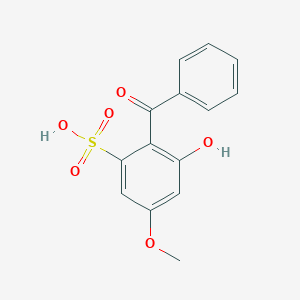
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid, also known as Bismuth Subsalicylate, is a chemical compound with a wide range of applications in scientific research. It is a white or yellowish powder that is insoluble in water but soluble in alcohol and alkaline solutions. Bismuth Subsalicylate is widely used in the pharmaceutical industry due to its antibacterial, anti-inflammatory, and antacid properties.
Mechanism Of Action
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate works by inhibiting the growth of bacteria in the gastrointestinal tract. It also has anti-inflammatory properties that help reduce inflammation and irritation in the gut. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate forms a protective layer on the lining of the stomach and intestines, which helps to reduce the symptoms of gastrointestinal disorders.
Biochemical And Physiological Effects
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a range of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain in the gut. It also increases the production of mucus, which helps to protect the lining of the stomach and intestines. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has been shown to have antibacterial properties, which help to reduce the growth of harmful bacteria in the gastrointestinal tract.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its low toxicity. It is relatively safe to use in laboratory experiments and has a low risk of causing adverse effects. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also cost-effective and easy to synthesize, making it an attractive choice for researchers. However, one of the limitations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its insolubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate. One area of interest is the development of new formulations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate that are more soluble in water. This would make it easier to administer in laboratory experiments and potentially expand its applications in the pharmaceutical industry. Another area of research is the investigation of the antibacterial properties of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its potential use in the treatment of antibiotic-resistant bacteria. Additionally, more research is needed to understand the mechanism of action of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its effects on the gut microbiome.
Synthesis Methods
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate can be synthesized by reacting 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid oxide or 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid nitrate with Salicylic acid in the presence of sulfuric acid. The reaction produces 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate as a white or yellowish powder. The synthesis method is relatively simple and cost-effective, making it a popular choice for research applications.
Scientific Research Applications
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and computed tomography (CT) scans. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also used in the treatment of gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also used in the treatment of Helicobacter pylori infections and peptic ulcers.
properties
CAS RN |
112501-13-0 |
|---|---|
Product Name |
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
Molecular Formula |
C14H12O6S |
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-10-7-11(15)13(12(8-10)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
InChI Key |
NUHQZWZACMCISU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



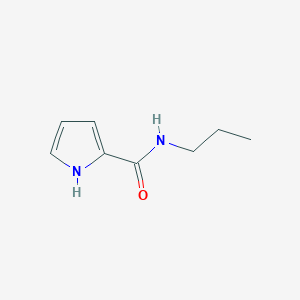
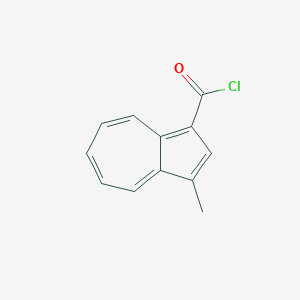
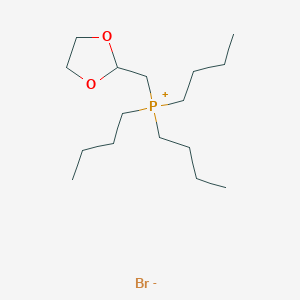
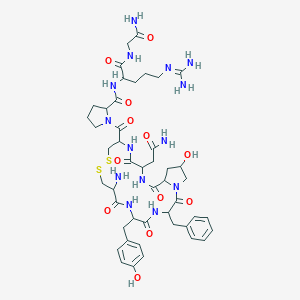
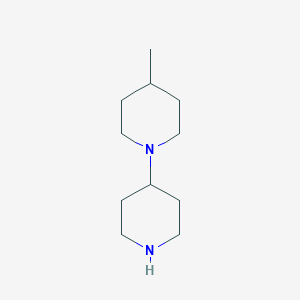
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
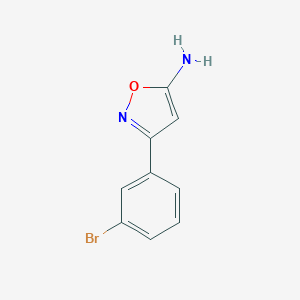
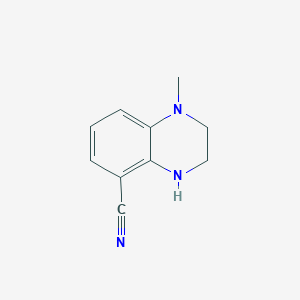
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)
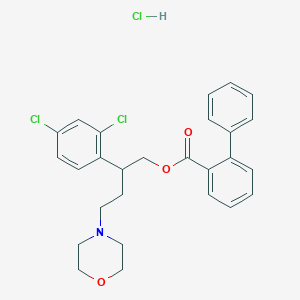
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
